molecular formula C11H15ClN2O3S B5822140 4-chloro-3-[(diethylamino)sulfonyl]benzamide

4-chloro-3-[(diethylamino)sulfonyl]benzamide

Cat. No. B5822140
M. Wt: 290.77 g/mol
InChI Key: KNDHXSUVJUXRIN-UHFFFAOYSA-N
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Description

4-chloro-3-[(diethylamino)sulfonyl]benzamide, also known as CDB-2914, is a synthetic compound that has been extensively studied for its potential use as a contraceptive and in the treatment of various reproductive disorders.

Scientific Research Applications

4-chloro-3-[(diethylamino)sulfonyl]benzamide has been studied for its potential use as a contraceptive, as it has been shown to inhibit the activity of progesterone receptors in the uterus and prevent implantation of fertilized eggs. It has also been studied for its potential use in the treatment of endometriosis, uterine fibroids, and other reproductive disorders.

Mechanism of Action

4-chloro-3-[(diethylamino)sulfonyl]benzamide works by binding to progesterone receptors in the uterus and preventing the action of progesterone, a hormone that is essential for the maintenance of pregnancy. This prevents the implantation of fertilized eggs and can be used as a contraceptive. 4-chloro-3-[(diethylamino)sulfonyl]benzamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of reproductive disorders.
Biochemical and Physiological Effects:
4-chloro-3-[(diethylamino)sulfonyl]benzamide has been shown to have minimal systemic effects, as it is primarily active in the uterus. It has been shown to have no significant effects on ovulation or the menstrual cycle, and has been well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

4-chloro-3-[(diethylamino)sulfonyl]benzamide has several advantages for use in lab experiments, including its high potency and specificity for progesterone receptors in the uterus. However, its limited systemic effects may also be a limitation, as it may not accurately reflect the effects of the compound in vivo.

Future Directions

There are several potential future directions for the study of 4-chloro-3-[(diethylamino)sulfonyl]benzamide, including further investigation of its anti-inflammatory effects and its potential use in the treatment of other inflammatory disorders. Additionally, the development of more potent and selective compounds that target progesterone receptors may lead to the development of more effective contraceptives and treatments for reproductive disorders.

Synthesis Methods

4-chloro-3-[(diethylamino)sulfonyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with diethylamine to form 4-chlorobenzamide. This is then reacted with chlorosulfonic acid to form 4-chlorobenzene sulfonamide, which is further reacted with diethylamine to form 4-chloro-3-[(diethylamino)sulfonyl]benzamide.

properties

IUPAC Name

4-chloro-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)10-7-8(11(13)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDHXSUVJUXRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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